N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
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Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-15(29)25-18-9-11-21(32-2)20(14-18)26-22(30)4-3-13-28-23(31)12-10-19(27-28)16-5-7-17(24)8-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRJEMXNFBZZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. Its molecular formula is and it has a molecular weight of approximately 438.459 g/mol. This compound is characterized by its complex structure, which includes functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O4 |
| Molecular Weight | 438.459 g/mol |
| Purity | Typically 95% |
| LogP | 3.6182 |
| Polar Surface Area | 62.728 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including glioblastoma and neuroblastoma, through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) production .
Case Studies and Findings
-
Cytotoxicity Studies :
- In vitro studies demonstrated that compounds structurally related to this compound showed cytotoxic effects with IC50 values in the nanomolar range across multiple cancer cell lines, suggesting potent antitumor activity .
- A notable study reported that a similar compound resulted in a significant reduction in cell viability in glioblastoma cells, with an LC50 of approximately 200 nM, indicating a strong potential for therapeutic application .
- Mechanism of Action :
- Biodistribution Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorophenyl Group : The presence of the fluorophenyl moiety may enhance lipophilicity, potentially improving cellular uptake.
- Pyridazine Ring : This heterocyclic structure is often associated with biological activity in medicinal chemistry, contributing to the compound's interaction with biological targets.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
- A notable study demonstrated that modifications in the pyridazine ring can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in preclinical models. Research indicates that it can inhibit specific pathways involved in inflammatory responses, making it a potential candidate for developing new anti-inflammatory drugs .
- In a controlled study, administration of the compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its utility in treating inflammatory diseases .
-
Neuroprotective Properties
- Preliminary research suggests that this compound may have neuroprotective effects, potentially useful for conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate its application in neuropharmacology.
- A case study highlighted its efficacy in reducing oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegeneration .
-
Anticancer Study
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutics .
- Anti-inflammatory Research
-
Neuroprotection Investigation
- A recent investigation into the neuroprotective effects of this compound revealed its potential to enhance cognitive function in models of induced neurodegeneration. Behavioral tests showed improved memory retention and learning capabilities post-treatment, alongside biochemical analyses indicating reduced levels of amyloid-beta plaques.
Q & A
Q. 1.1. What are the common synthetic routes for N-substituted acetamide derivatives structurally analogous to the target compound, and what critical steps ensure high yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized pyridazinone or pyrimidine cores. Key steps include:
- Acylation : Reacting amine intermediates (e.g., 5-acetamido-2-methoxyaniline) with activated carbonyl reagents (e.g., chloroacetyl chloride) under anhydrous conditions .
- Nucleophilic Substitution : Introducing fluorophenyl groups via Suzuki coupling or Ullmann reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–120°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates .
Critical Considerations : - Moisture-sensitive steps require inert atmospheres (argon/nitrogen).
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. 1.2. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm acetamido (-NHCOCH₃), methoxy (-OCH₃), and fluorophenyl substituents. Aromatic proton splitting patterns validate substitution positions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyridazinone ring protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 452.16) and rule out impurities .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds stabilizing the pyridazinone ring) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. 2.1. How can researchers optimize the synthesis of this compound to address challenges like low reactivity of intermediates or side reactions?
Methodological Answer:
- Intermediate Reactivity :
- Side Reaction Mitigation :
- Employ low-temperature (-78°C) lithiation for regioselective pyridazinone functionalization .
- Optimize catalyst loading (e.g., 5 mol% Pd for Suzuki coupling) to reduce homocoupling byproducts .
Case Study :
In analogous pyrimidine derivatives, replacing THF with DMF increased coupling efficiency by 30% due to improved solubility of aryl boronic acids .
Q. 2.2. What strategies are recommended for analyzing conflicting bioactivity data of this compound across different enzymatic assays?
Methodological Answer:
Q. 2.3. How can computational modeling be integrated with experimental data to elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Pharmacophore Modeling :
- Validation :
- Cross-reference docking poses with crystallographic data (e.g., PDB: 5KIR for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
